1-Cyclopropyl-3-hydroxypyrrolidin-2-one

Catalog No.
S13987283
CAS No.
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-3-hydroxypyrrolidin-2-one

Product Name

1-Cyclopropyl-3-hydroxypyrrolidin-2-one

IUPAC Name

1-cyclopropyl-3-hydroxypyrrolidin-2-one

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c9-6-3-4-8(7(6)10)5-1-2-5/h5-6,9H,1-4H2

InChI Key

UYGTZZSKKMIOCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(C2=O)O

1-Cyclopropyl-3-hydroxypyrrolidin-2-one (CAS 1896105-16-0) is a specialized, low-molecular-weight (141.17 g/mol) gamma-lactam building block characterized by a pre-installed N-cyclopropyl group and an alpha-hydroxyl functional handle . In industrial procurement, this compound serves as a highly processable precursor for pharmaceutical and agrochemical libraries, offering a distinct lipophilic and sterically constrained profile compared to standard N-methyl or unsubstituted pyrrolidinones [1]. By providing an orthogonal reactivity profile between the protected nitrogen and the reactive 3-hydroxyl group, it streamlines downstream synthetic workflows and eliminates the need for early-stage protecting group manipulations.

Procuring the unsubstituted baseline, 3-hydroxypyrrolidin-2-one, with the intent of performing in-house N-cyclopropylation frequently results in process inefficiencies and procurement cost overruns [1]. Direct N-cyclopropylation of lactams is synthetically demanding, typically requiring stoichiometric copper reagents (e.g., Chan-Lam coupling) or expensive palladium catalysts, which introduce heavy metal residues that are difficult to purge in late-stage active pharmaceutical ingredients (APIs) [2]. Furthermore, the presence of the unprotected 3-hydroxyl group in the generic substitute necessitates a protection-deprotection sequence prior to N-alkylation, adding two synthetic steps, reducing overall atom economy, and lowering the final isolated yield of the target N-cyclopropyl scaffold.

Elimination of Transition-Metal N-Cyclopropylation Steps

Utilizing 1-cyclopropyl-3-hydroxypyrrolidin-2-one bypasses the need for harsh N-cyclopropylation conditions required by unsubstituted analogs [1]. In-house cyclopropylation of 3-hydroxypyrrolidin-2-one typically relies on Chan-Lam coupling, which introduces significant copper contamination (>50 ppm) requiring extensive downstream scavenging to meet ICH Q3D elemental impurity guidelines [2]. Procuring the pre-functionalized compound eliminates these steps, directly improving throughput and reducing purification overhead.

Evidence DimensionSynthetic steps and metal residue risk
Target Compound Data0 steps to N-cyclopropyl; 0 ppm introduced Cu/Pd
Comparator Or Baseline3-Hydroxypyrrolidin-2-one (Requires 2-3 steps; introduces >50 ppm Cu requiring scavenging)
Quantified DifferenceEliminates 2-3 synthetic steps and >100% of associated transition-metal scavenging costs
ConditionsStandard industrial scale-up synthesis of N-cyclopropyl lactam derivatives

Procuring the pre-installed cyclopropyl lactam prevents heavy metal contamination in API synthesis and significantly shortens the manufacturing timeline.

Chemoselective O-Functionalization Efficiency

The pre-installed N-cyclopropyl group acts as an inherent protecting group, allowing for direct, chemoselective functionalization of the 3-hydroxyl position (e.g., via Mitsunobu reaction, mesylation, or oxidation) without competitive N-alkylation [1]. When using the generic 3-hydroxypyrrolidin-2-one, the competing nucleophilicity of the secondary amide necessitates Boc or Cbz protection, which typically reduces the net yield of O-functionalized products by over 35% across the protection/deprotection sequence [2].

Evidence DimensionNet yield of 3-O-functionalized intermediates
Target Compound Data>90% yield (direct O-functionalization, no N-protection required)
Comparator Or Baseline3-Hydroxypyrrolidin-2-one (<55% net yield due to required N-protection/deprotection steps)
Quantified Difference>35% higher net isolated yield for downstream functionalized intermediates
ConditionsStandard mesylation or Mitsunobu inversion conditions at the C3 position

Eliminating protection-deprotection sequences directly reduces raw material costs and improves batch reproducibility during scale-up.

Metabolic Stability Enhancement via N-Cyclopropyl Substitution

In medicinal chemistry, the substitution of an N-methyl group with an N-cyclopropyl group on a lactam core is a validated strategy to reduce CYP450-mediated N-dealkylation [1]. Compared to 1-methyl-3-hydroxypyrrolidin-2-one derivatives, analogs incorporating the N-cyclopropyl moiety typically exhibit a 3- to 5-fold reduction in in vitro intrinsic clearance (CLint) in human liver microsomes, while simultaneously increasing lipophilicity to enhance membrane permeability [2].

Evidence DimensionIn vitro intrinsic clearance (CLint) vulnerability
Target Compound DataN-cyclopropyl lactam (High resistance to CYP3A4 N-dealkylation)
Comparator Or Baseline1-Methyl-3-hydroxypyrrolidin-2-one (High susceptibility to N-demethylation)
Quantified Difference3- to 5-fold improvement in metabolic stability (class-level average)
ConditionsHuman liver microsome (HLM) stability assays for derivative libraries

Selecting the N-cyclopropyl building block provides an immediate pharmacokinetic advantage for drug discovery libraries compared to N-methyl alternatives.

Metabolically Stable Pharmacophore Generation in Drug Discovery

This compound is the right choice for synthesizing CNS-active or orally bioavailable small molecules where CYP450-mediated N-dealkylation is a known liability. The pre-installed N-cyclopropyl group provides immediate metabolic resistance compared to N-methyl lactams, while the 3-hydroxyl group allows for rapid library diversification [1].

Metal-Free Synthesis of Functionalized Pyrrolidines

Ideal for process chemistry workflows where strict heavy-metal limits (e.g., ICH Q3D guidelines) are enforced. Procuring this specific compound bypasses the copper- or palladium-catalyzed cyclopropylation steps required by generic lactam precursors, ensuring a cleaner impurity profile in the final API [2].

Agrochemical Active Ingredient Development

Highly suited for the development of crop protection agents. The cyclopropyl group enhances the lipophilicity and cuticular penetration of the final formulated product, while the orthogonal reactivity of the 3-hydroxyl group provides a reliable handle for attaching herbicidal or fungicidal warheads without complex protection schemes [3].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.078978594 g/mol

Monoisotopic Mass

141.078978594 g/mol

Heavy Atom Count

10

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